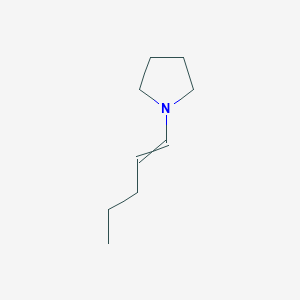![molecular formula C17H18BrN3O3 B227803 5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227803.png)
5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolopyrimidine derivative, and its unique structural features make it an attractive target for researchers.
Mechanism of Action
The mechanism of action of 5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the proliferation of cancer cells. It has also been suggested that this compound induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione in lab experiments is its ability to inhibit the proliferation of cancer cells. This makes it an attractive target for cancer research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione. One of the areas where further research is needed is the mechanism of action of this compound. Additionally, more research is needed to determine the efficacy of this compound in vivo. Further research is also needed to determine the potential applications of this compound in other fields of scientific research, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of 5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been achieved through several methods. One of the commonly used methods is the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-bromoacetophenone and subsequent reaction with 3-chloropropanol. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with 2-bromoacetophenone and subsequent reaction with 3-hydroxypropylamine.
Scientific Research Applications
5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has shown potential applications in various fields of scientific research. One of the areas where this compound has been extensively studied is in the field of cancer research. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
properties
Molecular Formula |
C17H18BrN3O3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
5-(2-bromophenyl)-6-(3-hydroxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18BrN3O3/c1-19-13-10-21(8-5-9-22)15(11-6-3-4-7-12(11)18)14(13)16(23)20(2)17(19)24/h3-4,6-7,10,22H,5,8-9H2,1-2H3 |
InChI Key |
LQGXBJRVFYAWRK-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CCCO |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)


![isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)

![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)

![5-(2-bromophenyl)-1,3-dimethyl-6-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B227804.png)

![1-[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B227810.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)